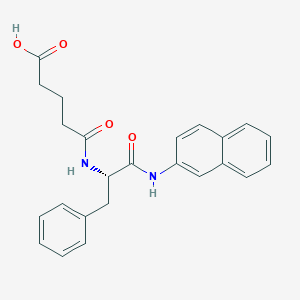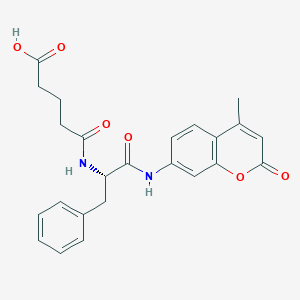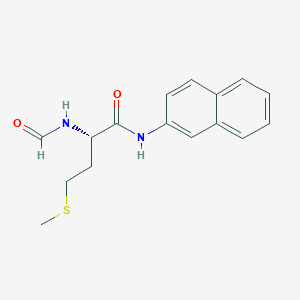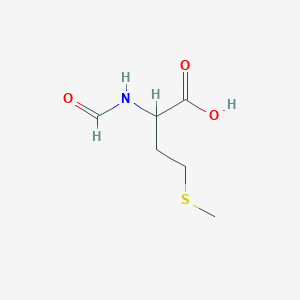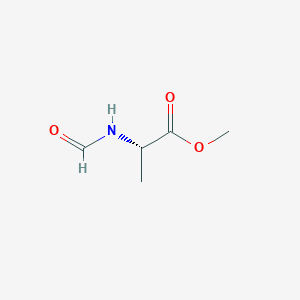
D-Phenylalanine methyl ester hydrochloride
Descripción general
Descripción
“D-Phenylalanine methyl ester hydrochloride” is a compound that is useful in organic synthesis . It is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . It is a white solid and is slightly soluble in water .
Synthesis Analysis
“D-Phenylalanine methyl ester hydrochloride” can be synthesized from D-Phenylalanine and Acetyl chloride . It is also used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Molecular Structure Analysis
The molecular formula of “D-Phenylalanine methyl ester hydrochloride” is C10H14ClNO2 . Its linear formula is C6H5CH2CH(NH2)CO2CH3 · HCL . The molecular weight is 215.68 .
Chemical Reactions Analysis
“D-Phenylalanine methyl ester hydrochloride” is used in solution phase peptide synthesis . It is also used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Physical And Chemical Properties Analysis
“D-Phenylalanine methyl ester hydrochloride” is a white solid . It is slightly soluble in water . The melting point is 159-163 °C .
Aplicaciones Científicas De Investigación
Peptide Synthesis
D-Phenylalanine methyl ester hydrochloride: is widely used in the field of peptide synthesis . Its primary role is to serve as a building block for the creation of various peptides, which are short chains of amino acids linked by peptide bonds. The compound’s ester form allows for easier handling and greater reactivity in the formation of peptide chains, making it a valuable reagent in the synthesis of therapeutic peptides and proteins.
Organic Synthesis
In organic chemistry, H-D-Phe-OMe.HCl is utilized in the preparation of amidines through copper-catalyzed three-component coupling reactions . This process involves the reaction of sulfonyl azides with alkynes and amines, leading to the formation of amidines, which are important intermediates in the synthesis of various pharmaceuticals.
Pharmaceutical Intermediates
The compound is instrumental in the synthesis of anti-diabetic, anti-tumor, and anti-HIV drugs . It acts as an intermediate that can be further modified to produce active pharmaceutical ingredients (APIs) with therapeutic effects against these diseases.
Alimentary Supplements
D-Phenylalanine methyl ester hydrochloride: has applications in the production of alimentary supplements . Its role in supplements is likely due to its involvement in the biosynthesis of phenylalanine, an essential amino acid that plays a crucial role in the body’s metabolic processes.
Calorie-Free Sweeteners
The compound is used in the synthesis of some calorie-free sweeteners . These sweeteners provide the taste of sugar without the associated calories, making them popular among consumers looking to reduce sugar intake or manage diabetes.
Pesticide Production
H-D-Phe-OMe.HCl: is also used in the synthesis of certain pesticides . These pesticides may leverage the bioactive properties of phenylalanine derivatives to target and control pest populations in agricultural settings.
Safety and Hazards
Mecanismo De Acción
Target of Action
D-Phenylalanine methyl ester hydrochloride primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.
Mode of Action
It is known to be involved in thepreparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Biochemical Pathways
D-Phenylalanine methyl ester hydrochloride affects the biochemical pathways involving phenylalanine and tyrosine . Phenylalanine is a precursor of tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Pharmacokinetics
It is known that d-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation . A small amount of D-Phenylalanine is converted to L-Phenylalanine . D-Phenylalanine is distributed to the various tissues of the body via the systemic circulation .
Result of Action
It is known to be involved in thepreparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . This suggests that it may have a role in the synthesis of certain compounds.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMLNPDTIFDDY-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467254 | |
| Record name | D-Phenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Phenylalanine methyl ester hydrochloride | |
CAS RN |
13033-84-6 | |
| Record name | D-Phenylalanine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13033-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of D-Phenylalanine methyl ester hydrochloride in the synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and N-(trans-4-isopropylcyclohexyl-1-formyl)-L-phenylalanine?
A: D-Phenylalanine methyl ester hydrochloride acts as a crucial building block in the multi-step synthesis of both target compounds. It specifically provides the D-phenylalanine moiety within the final molecules. [, ] The researchers utilize distinct stereoisomers of a 4-isopropylcyclohexane amboryl formate derivative, coupling them with D-Phenylalanine methyl ester hydrochloride via a condensation reaction. Subsequent hydrolysis then yields the final N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and N-(trans-4-isopropylcyclohexyl-1-formyl)-L-phenylalanine products. [, ]
Q2: Why is chirality important in this synthesis, and how does using D-Phenylalanine methyl ester hydrochloride help control it?
A: Chirality, the existence of mirror-image forms of molecules, is crucial in this synthesis because biological systems are often highly sensitive to the specific arrangement of atoms in space. Using D-Phenylalanine methyl ester hydrochloride ensures that the final products have the desired stereochemistry at the phenylalanine portion of the molecule. [, ] This control over chirality is vital for potential biological applications, as different enantiomers can have drastically different pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



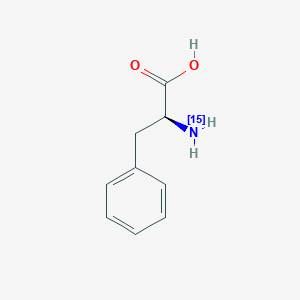
![H-[15N]Leu-OH](/img/structure/B555821.png)




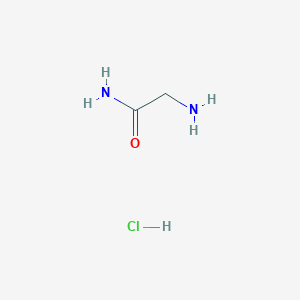
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
